N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Description
N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a small-molecule compound featuring a 1,6-dihydropyridazinone core substituted at position 3 with a furan-2-yl group. The dihydropyridazinone moiety is linked via a butanamide chain to a 3-acetamidophenyl group.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-14(25)21-15-5-2-6-16(13-15)22-19(26)8-3-11-24-20(27)10-9-17(23-24)18-7-4-12-28-18/h2,4-7,9-10,12-13H,3,8,11H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRDBYKGQZVEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of VU0635978-1 or F5106-0149. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound shares a 1,6-dihydropyridazinone core with several analogs, but differences in substituents and side chains significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Activity
- Dihydropyridazinone Core: Common to all compounds, this moiety is critical for binding interactions. The 6-oxo group may engage in hydrogen bonding with target proteins .
- 3-Acetamidophenyl vs. 2-Chlorophenyl (BG15192) : The acetamido group in the target compound likely enhances solubility and H-bonding compared to the electron-withdrawing Cl in BG15192, which may reduce polar interactions .
- Furan-2-yl vs.
- Butanamide vs. Ethyl Linker (CPX) : The longer butanamide chain in the target compound may improve conformational flexibility, allowing optimal positioning of the 3-acetamidophenyl group for binding .
Binding Affinity and Solubility Insights
- Compound X (CPX) demonstrated the highest binding affinity (−8.1 kcal/mol) in a screen of 83,846 compounds, attributed to its dihydropyridazinone and furan interactions . While the target compound shares these features, its acetamidophenyl group may further optimize solubility and target engagement.
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